CID 129893643

Description

Historical Trajectory and Contemporary Relevance in Glucocorticoid Research

The parent compound, dexamethasone (B1670325), was first synthesized in 1957 by Philip Showalter Hench and was introduced for medical use in 1958. wikipedia.org It emerged as a "miracle drug" for its potent anti-inflammatory properties in conditions like rheumatoid arthritis. axios-research.com The development of a method to produce the drug from diosgenin, a plant-derived compound, in 1952, made it more widely available. axios-research.com Dexamethasone sodium phosphate (B84403), with its improved water solubility, offered advantages in formulation and administration, solidifying its place in clinical practice. droracle.ai

Today, dexamethasone sodium phosphate remains highly relevant in glucocorticoid research. It is on the World Health Organization's List of Essential Medicines and was one of the most commonly prescribed medications in the United States in 2022. wikipedia.org Its role was notably highlighted during the COVID-19 pandemic, where it was found to reduce mortality in severely ill patients requiring oxygen or ventilation. wikipedia.orgaxios-research.com Ongoing research continues to explore its efficacy in a wide range of inflammatory and autoimmune disorders. wikipedia.orgumaryland.edu

Paradigmatic Shifts in Dexamethasone Sodium Phosphate Application and Investigation

The application and investigation of dexamethasone sodium phosphate have undergone significant shifts over time. Initially valued for its systemic anti-inflammatory effects, research has increasingly focused on targeted and localized delivery to enhance efficacy and minimize systemic side effects.

A major area of investigation involves the development of novel drug delivery systems. These include:

Prodrugs: Dexamethasone sodium phosphate itself is a prodrug, designed to improve the hydrophilicity of dexamethasone for rapid action. nih.gov

Nanoparticles: Researchers are developing biodegradable nanoparticles to provide sustained release of dexamethasone sodium phosphate, potentially improving patient compliance and efficacy in conditions like corneal graft rejection. vcu.edu

In-situ Gels: Niosomal in-situ gels are being explored as an alternative to conventional eye drops to increase bioavailability through prolonged residence time and sustained drug release. ijpsnonline.comresearchgate.net

Erythrocyte Encapsulation: Encapsulating dexamethasone sodium phosphate in autologous erythrocytes is being investigated as a method for continuous, slow delivery of the drug. frontiersin.org

Furthermore, research has expanded to understand its specific mechanisms and applications in various medical fields. For instance, its use in ophthalmology for conditions like diabetic macular edema and uveitis is well-established, with ongoing studies into novel delivery systems like periocular capsular devices. wikipedia.orgnih.gov In the context of pain management, its efficacy in epidural steroid injections is a subject of continued research and debate. umaryland.edu The interaction of dexamethasone and its phosphate ester with cell membranes is also an area of active study, providing insights into their biological effects. nih.gov

Interactive Data Table: Research on Dexamethasone Sodium Phosphate Delivery Systems

| Delivery System | Purpose | Key Findings |

| Biodegradable Nanoparticles | Sustained release for conditions like corneal graft rejection. vcu.edu | Optimized formulations show high drug content and prolonged in vitro release. vcu.edu |

| Niosomal In-situ Gel | Improved bioavailability and sustained release for ocular conditions. ijpsnonline.comresearchgate.net | Demonstrates prolonged residence time and sustained drug release compared to conventional eye drops. ijpsnonline.comresearchgate.net |

| Erythrocyte Encapsulation | Continuous, slow delivery of dexamethasone. frontiersin.org | Designed to provide continuous delivery and preserve efficacy while potentially reducing side effects. frontiersin.org |

| Periocular Capsular DDS | Sustained release to the posterior segment of the eye. nih.gov | In vivo studies in rabbits show sustained release of the drug to the retina and choroid. nih.gov |

Propriétés

Numéro CAS |

2392-39-4 |

|---|---|

Formule moléculaire |

C22H30FNaO8P |

Poids moléculaire |

495.4 g/mol |

Nom IUPAC |

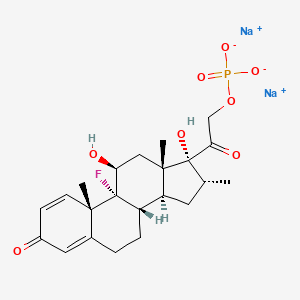

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 |

Clé InChI |

VIKBYTWZYXGHAT-WKSAPEMMSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

Apparence |

Solid powder |

Autres numéros CAS |

2392-39-4 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

1869-92-7 13926-43-7 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decadron phosphate dexamethasone 21-phosphate dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer dexamethasone phosphate dexamethasone phosphate disodium salt dexamethasone sodium phosphate dexamethasonedisodium phosphate Solu- Decadron Spersadex Spersadox |

Origine du produit |

United States |

Advanced Pharmacological Investigations

Pharmacokinetic Characterization and Modeling

The pharmacokinetic profile of dexamethasone (B1670325) sodium phosphate (B84403), a water-soluble prodrug, is characterized by its rapid conversion to the active corticosteroid, dexamethasone, following administration. Understanding its absorption, distribution, metabolism, and excretion is fundamental to its therapeutic application.

Absorption Kinetics and Bioavailability Assessments

While designed for parenteral use, the injectable formulation of dexamethasone sodium phosphate is sometimes administered orally. Pharmacokinetic studies in healthy adults have been conducted to evaluate its relative bioavailability compared to standard oral dexamethasone solutions.

One open-label, crossover study involving 11 healthy adults compared a single 8 mg oral dose of dexamethasone sodium phosphate for injection (DSPI) to an equivalent dose of dexamethasone oral concentrate (DOC). The study found that while DSPI given orally is well absorbed, it is not bioequivalent to the oral concentrate. nih.govresearchgate.netnih.gov The relative bioavailability of orally administered DSPI was determined to be 87.4% based on the area under the curve from time zero to the last measurable concentration (AUC(0-t)) and 91.1% based on the area under the curve extrapolated to infinity (AUC(0-∞)). nih.govresearchgate.net The calculated absolute bioavailability of the orally administered injectable formulation was 75.9%. nih.govresearchgate.netnih.gov

Key pharmacokinetic parameters from this study are detailed below:

| Pharmacokinetic Parameter | Dexamethasone Oral Concentrate (DOC) | Dexamethasone Sodium Phosphate for Injection (DSPI) - Oral | 90% Confidence Interval |

| AUC(0-t) (ng/dL/hr) | 5497.23 ± 1649 | 4807.82 ± 1971 | 78.8%–96.9% |

| AUC(0-∞) (ng/dL/hr) | 6136.43 ± 2577 | 5591.48 ± 3075 | 79.0%–105.2% |

| Cmax (ng/dL) | 942.94 ± 151 | 790.92 ± 229 | 76.8%–91.7% |

| Half-life (hours) | 2.57 ± 1.03 | 2.85 ± 1.02 | 96.2%–127.0% |

Data sourced from a study in healthy adults. nih.gov

Certain nutrients may also interact with dexamethasone absorption and disposition. Oral corticosteroids can reduce the absorption of calcium. peacehealth.org Additionally, magnesium has been reported to potentially interfere with the absorption of dexamethasone. peacehealth.org While grapefruit juice has been shown to delay the absorption and increase the blood concentration of another corticosteroid, methylprednisolone, its specific effect on dexamethasone is not as well-documented. peacehealth.org

Distribution Profiles and Plasma Protein Binding Dynamics

Once in the systemic circulation, the active form, dexamethasone, is distributed throughout the body. Animal studies indicate a high uptake of dexamethasone by the liver, kidney, and adrenal glands. efda.gov.etarpimed.amrwandafda.gov.rw The volume of distribution has been reported as 0.58 L/kg. efda.gov.et

Dexamethasone is approximately 77% bound to plasma proteins, primarily albumin. efda.gov.etarpimed.amrwandafda.gov.rwefda.gov.et Unlike some other corticosteroids, this percentage of protein binding remains relatively constant even with increasing steroid concentrations. efda.gov.et Only the unbound portion of the drug is pharmacologically active. glowm.com The biological half-life of dexamethasone in plasma is about 190 minutes. efda.gov.et

Studies examining ocular distribution after controllable continuous sub-Tenon drug delivery of dexamethasone sodium phosphate in rabbits found that the highest concentrations of dexamethasone were in the sclera, followed by the cornea, and then the retina/choroid. nih.gov This method of delivery resulted in significantly higher ocular tissue exposure and much lower plasma exposure compared to intravenous administration, indicating reduced systemic absorption. nih.gov

Biotransformation Pathways and Prodrug Conversion Mechanisms

Dexamethasone sodium phosphate is a water-soluble phosphate ester prodrug. nih.govnih.govscispace.com This formulation circumvents the poor aqueous solubility of dexamethasone, allowing for parenteral administration. nih.govscispace.com Following administration, the prodrug must be converted to its active form, dexamethasone, to exert its pharmacological effects. nih.govredalyc.org

The conversion of dexamethasone sodium phosphate to dexamethasone occurs rapidly within the circulation through enzymatic hydrolysis. efda.gov.etarpimed.am This biotransformation is facilitated by plasma enzymes that cleave the phosphate ester group. nih.govnih.gov The hydrolysis of the prodrug is a rapid process, with the half-life of the phosphate ester in the blood being approximately 5.4 minutes after intravenous injection. epa.gov Peak plasma concentrations of the active dexamethasone are typically reached within about 10 minutes following intravenous administration of the prodrug. epa.gov This rapid conversion is a critical step in the activation of the drug in vivo. redalyc.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

Dexamethasone, the active form of dexamethasone sodium phosphate, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Specifically, the CYP3A4 isoenzyme plays a crucial role in its biotransformation. In vitro studies utilizing human liver microsomes have demonstrated that CYP3A4 is responsible for the 6-hydroxylation of dexamethasone, a primary metabolic pathway. The formation of 6-hydroxylated metabolites has been shown to correlate with CYP3A4 levels. The significance of this pathway is further highlighted by studies involving potent CYP3A4 inhibitors, such as itraconazole (B105839) and ketoconazole (B1673606). Co-administration of itraconazole with intravenous dexamethasone sodium phosphate has been found to increase the area under the curve (AUC) of dexamethasone by 3.3-fold, confirming the substantial role of CYP3A4 in its clearance. irispublishers.com Similarly, ketoconazole has been shown to almost completely inhibit the formation of both 6α- and 6β-hydroxy dexamethasone at low micromolar concentrations. irispublishers.com

Dexamethasone not only acts as a substrate for CYP3A4 but also as an inducer of this enzyme in a concentration-dependent manner. nih.gov This induction is primarily mediated through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov In primary cultures of human hepatocytes, dexamethasone has been shown to increase CYP3A4 activity. For instance, exposure to dexamethasone at concentrations of 50 µM and 100 µM resulted in a 3.9-fold and 6.9-fold increase in CYP3A4 activity, respectively. irispublishers.com This induction can have clinical implications, potentially affecting the metabolism of co-administered drugs that are also CYP3A4 substrates.

Table 1: Effect of Dexamethasone Concentration on CYP3A4 Activity in Human Hepatocytes

| Dexamethasone Concentration (µM) | Average Fold Increase in CYP3A4 Activity |

|---|---|

| 2 | 1.7 |

| 10 | 1.9 |

| 50 | 3.9 |

| 100 | 6.9 |

| 250 | 6.6 |

Elimination Kinetics and Excretory Pathways

Following administration, dexamethasone sodium phosphate is rapidly hydrolyzed to its active form, dexamethasone. The elimination of dexamethasone from the body follows a bi-exponential pattern. The mean terminal half-life of dexamethasone is approximately 4 hours. nih.gov

The primary route of elimination for dexamethasone is through hepatic metabolism, with subsequent excretion of the metabolites. Less than 10% of the drug is excreted unchanged in the urine. nih.govnih.gov The metabolites are eliminated through both renal and biliary pathways. nih.gov Oral clearance of dexamethasone has been reported to be approximately 15.7 L/hr. nih.gov

Population Pharmacokinetics and Special Patient Cohort Considerations

Pharmacokinetic Alterations in Organ Impairment (e.g., Hepatic, Renal)

Hepatic Impairment: As the liver is the primary site of dexamethasone metabolism, hepatic impairment can significantly alter its pharmacokinetic profile. In patients with liver disease, a reduced metabolic clearance rate and a prolonged plasma half-life of dexamethasone have been observed. nih.gov A study involving 48 patients with varying degrees of liver dysfunction demonstrated a 53% decrease in the metabolic clearance of dexamethasone in individuals with plasma cholinesterase activity below 2 kU/l. nih.gov

Renal Impairment: The impact of renal impairment on the pharmacokinetics of dexamethasone appears to be less pronounced. Studies in patients with chronic renal failure (CRF) have shown that the metabolism of dexamethasone is similar to that of individuals with normal renal function. oup.com One study found no significant differences in clearance, volume of distribution at steady state, or terminal half-life of dexamethasone between six patients with CRF and six healthy subjects. oup.com However, another study noted an accelerated metabolism of dexamethasone in renal failure. oup.com Despite these findings, current recommendations often suggest no dosage adjustments for patients with renal impairment. fda.gov

Table 2: Pharmacokinetic Parameters of Dexamethasone in Healthy Subjects vs. Patients with Chronic Renal Failure (CRF)

| Parameter | Healthy Subjects (n=6) | CRF Patients (n=6) | P-value |

|---|---|---|---|

| Clearance | Not specified | Not specified | No significant difference |

| Volume of Distribution | Not specified | Not specified | No significant difference |

| Terminal Half-life | Not specified | Not specified | No significant difference |

Transplacental Pharmacokinetic Studies

Dexamethasone is known to readily cross the placenta. nih.gov In vitro studies using perfused human placenta have investigated the transfer and metabolism of dexamethasone. The clearance of dexamethasone across the placenta, expressed as a fraction of the antipyrine (B355649) transfer rate, ranged from 0.27 to 0.50. nih.gov The placenta is also capable of metabolizing dexamethasone, primarily to its 11-ketosteroid form. nih.gov Animal studies in rats have shown that prenatal exposure to dexamethasone can impact placental and fetal development in a dose-dependent and sex-specific manner. amegroups.cnnih.gov For instance, in pregnant rats, administration of dexamethasone led to a dose-dependent decrease in placental volume and weight. amegroups.cn

Bioequivalence Studies and Variability Analysis in Drug Development

Bioequivalence studies are essential for the approval of generic versions of dexamethasone sodium phosphate. These studies typically compare the pharmacokinetic parameters of the generic product to a reference listed drug in healthy adult subjects. who.int The key parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the range of 80.00% to 125.00%. who.intmagtech.com.cn

Dexamethasone exhibits moderate to high intra-subject variability for Cmax (18–33%) and low to moderate variability for AUC (9–22%). who.int This variability needs to be considered when designing bioequivalence studies to ensure an adequate sample size to demonstrate bioequivalence. Studies are typically conducted under fasting conditions as this is considered the most discriminative state. who.int

Table 3: Intra-subject Variability of Dexamethasone Pharmacokinetic Parameters in Bioequivalence Studies

| Pharmacokinetic Parameter | Dose | Intra-subject Coefficient of Variation (CV) |

|---|---|---|

| Cmax | 4 or 8 mg | 18 - 21% |

| AUC0-t | 4 or 8 mg | 9 - 13% |

| Cmax | 2 mg | 33% |

| AUC | 2 mg | 22% |

Pharmacodynamic Principles and Mechanistic Elucidation

The pharmacodynamic effects of dexamethasone sodium phosphate are mediated by the active moiety, dexamethasone. As a glucocorticoid, dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR). The drug-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes. This genomic action results in the profound anti-inflammatory and immunosuppressive effects for which dexamethasone is known.

Glucocorticoid Receptor-Mediated Signaling and Transcriptional Regulation

Dexamethasone's mechanism of action is centered on its binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide array of genes. patsnap.comwikipedia.orgfrontiersin.org Upon activation by dexamethasone, the GR complex can either enhance or suppress gene transcription, leading to its diverse pharmacological effects. patsnap.comwikipedia.org

Glucocorticoids like dexamethasone operate through two primary mechanisms: genomic and non-genomic. nih.govmdpi.com

Genomic Actions : The classical genomic mechanism involves the binding of dexamethasone to the cytosolic GR. nih.govmdpi.com This action leads to changes in the transcription of specific messenger RNA (mRNA), which can take hours to manifest. nih.govnih.gov These effects are sensitive to inhibitors of gene transcription and protein synthesis. mdpi.com The activated GR complex translocates to the nucleus and can directly bind to DNA sequences known as glucocorticoid response elements (GREs) to activate gene transcription (transactivation). patsnap.com Alternatively, it can indirectly repress gene expression (transrepression) by interfering with other transcription factors. wikipedia.org

Non-Genomic Actions : Dexamethasone also elicits rapid effects that are too fast to be explained by gene transcription and protein synthesis. bioscientifica.comnih.gov These non-genomic actions can occur within seconds to minutes. nih.govnih.gov They can be mediated by specific interactions with membrane-bound or cytosolic GRs, or through non-specific interactions with the cell membrane. nih.govnih.gov These rapid actions can involve the modulation of second messenger systems, such as intracellular Ca²⁺, and the activation of protein kinase pathways. nih.govresearchgate.net For example, dexamethasone has been shown to rapidly activate ERK1/2, p38, and JNK MAP kinase pathways in certain cells. nih.gov

The process of GR activation and nuclear translocation is a critical step in dexamethasone's genomic action.

Ligand Binding : Being lipophilic, dexamethasone diffuses across the cell membrane and binds to the GR located in the cytoplasm. patsnap.com In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). thermofisher.com

Conformational Change and Translocation : The binding of dexamethasone induces a conformational change in the GR, causing it to dissociate from the heat shock proteins. patsnap.comthermofisher.com

Nuclear Import : This newly formed GR-dexamethasone complex then translocates from the cytoplasm into the cell nucleus. patsnap.comthermofisher.comnih.gov This process can be visualized, for instance, in cardiomyocytes where dexamethasone treatment leads to a clear shift of the GR from the cytoplasm to the nucleus. researchgate.net

Gene Regulation : Once in the nucleus, the complex dimerizes and binds to GREs in the promoter regions of target genes, thereby regulating their expression. patsnap.comthermofisher.com This binding can either upregulate anti-inflammatory proteins or downregulate pro-inflammatory ones. patsnap.comwikipedia.org Both agonists like dexamethasone and antagonists can induce this nuclear translocation. thermofisher.comphysoc.org

A significant portion of dexamethasone's anti-inflammatory effect stems from the GR's interaction with other transcription factors, a process known as transcriptional interference or transrepression.

NF-κB (Nuclear Factor kappa-B) : NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. physoc.orgnih.govesmed.org Dexamethasone potently suppresses NF-κB activity through several mechanisms. The activated GR can directly bind to components of the NF-κB complex, preventing them from binding to DNA. nih.gov Dexamethasone also enhances the expression of the inhibitor protein IκB, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. patsnap.comfrontiersin.org This inhibition of NF-κB is a central mechanism for reducing inflammation. physoc.orgesmed.org

Cellular and Subcellular Pathophysiological Modulations

Dexamethasone's influence extends to the direct modulation of immune cell function and the production of inflammatory substances.

Dexamethasone broadly represses the maturation, differentiation, and proliferation of various leukocyte subtypes. frontiersin.org It alters the count and function of circulating white blood cells.

Neutrophils : Dexamethasone increases the number of circulating neutrophils by promoting their release from the bone marrow and reducing their migration out of the bloodstream. frontiersin.orgnih.gov However, it can inhibit their migration to inflammatory sites and prevent their adhesion to endothelial cells. esmed.orgnih.gov

Lymphocytes : The compound reduces the proliferation and activity of T and B lymphocytes. patsnap.com It can inhibit the adhesion of lymphocytes to endothelial cells and induce apoptosis (programmed cell death) in T cells. frontiersin.orgnih.gov This leads to a decrease in circulating T-cell numbers. frontiersin.org

Eosinophils and Basophils : Dexamethasone treatment leads to a decrease in the number of circulating eosinophils and basophils. frontiersin.orgnih.gov It can affect eosinophil adhesion by reducing the expression of certain cell surface molecules. nih.gov

Monocytes/Macrophages : The number of circulating monocytes and macrophages is also reduced by glucocorticoids. frontiersin.org

The table below summarizes research findings on the effect of dexamethasone pretreatment on leukocyte migration towards stimulated smooth muscle cells.

| Dexamethasone Pretreatment Concentration | Leukocyte Migration (% of Control) | Statistical Significance (p-value) |

| 0.001 mM | 92 ± 8.8% | Not significant |

| 0.01 mM | 67 ± 5.7% | <0.05 |

| 0.1 mM | 53 ± 4.6% | <0.05 |

| 1 mM | 41 ± 5.0% | <0.05 |

| Data adapted from a study on leukocyte migration through endothelial cell monolayers towards TNF-alpha-stimulated smooth muscle cell layers. nih.gov |

A primary mechanism of dexamethasone's action is the profound inhibition of the synthesis and release of a wide range of inflammatory mediators.

Cytokines : Dexamethasone downregulates the expression of genes that code for pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). patsnap.com By suppressing these key signaling molecules, it reduces the recruitment and activation of immune cells at inflammatory sites. patsnap.com

Arachidonic Acid Metabolites : Dexamethasone inhibits the activity of Phospholipase A2 (PLA2), a crucial enzyme that releases arachidonic acid from cell membranes. patsnap.comesmed.org This action is partly mediated by the upregulation of an inhibitory protein called Annexin A1 (also known as lipocortin-1). patsnap.comesmed.org By limiting the availability of arachidonic acid, dexamethasone effectively blocks the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. patsnap.com

Enzymes : The expression of the enzyme Cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins, is also inhibited by dexamethasone. esmed.org

The table below illustrates the effect of dexamethasone treatment on serum TNF-α levels in a rat model of severe acute pancreatitis.

| Time Point | Sham Operation Group (pg/mL) | Model Group (pg/mL) | Dexamethasone Treatment Group (pg/mL) |

| 3 h | 15.32 ± 3.41 | 189.43 ± 21.56 | 185.32 ± 19.87 |

| 6 h | 16.11 ± 3.58 | 210.15 ± 23.49 | 192.43 ± 20.15 |

| 12 h | 15.89 ± 3.47 | 195.67 ± 22.83 | 178.91 ± 18.92 |

| *Indicates a statistically significant difference (P < 0.05) compared to the model group. nih.gov | |||

| Data adapted from a study by Li et al. nih.gov |

Biophysical and Supramolecular Properties in Aqueous Systems

In aqueous solutions, dexamethasone sodium phosphate exhibits concentration-dependent self-association and dimerization. Ultrasonic relaxation spectroscopy studies have revealed that in dilute solutions, a dominant relaxation process is attributable to a self-association mechanism researchgate.netnih.gov.

The molecular structure of dexamethasone sodium phosphate, with its fused aromatic rings and phosphate group, facilitates hydrophobic interactions that drive the formation of aggregates in an aqueous environment nih.gov. The critical aggregation concentration (cac) for this self-association has been identified, above which the formation of dimers becomes a prominent process nih.gov. The aggregation number has been experimentally determined to be 2, confirming a dimerization mechanism researchgate.net.

This self-association behavior is influenced by both concentration and temperature. The analysis of acoustic spectra indicates that the self-aggregation process is the primary mechanism responsible for the observed chemical relaxations, with other potential mechanisms such as conformational changes and proton-transfer reactions being excluded as the dominant processes in the studied frequency range nih.gov. Understanding these self-association properties is crucial for predicting the molecule's behavior in biological systems and for the design of effective drug delivery systems nih.gov.

The molecular relaxation dynamics of dexamethasone sodium phosphate in aqueous solutions have been characterized by a single, well-resolved relaxation process that follows a Debye-type distribution function nih.gov. This relaxation is directly linked to the self-association mechanism of the molecules researchgate.netnih.gov.

Ultrasonically induced birefringence relaxation studies have further elucidated these dynamics. The observed relaxation is motivated by the rotational diffusion of the dexamethasone sodium phosphate aggregates that form due to self-association researchgate.net. The hydrodynamic size of these acoustically field-induced self-assemblies is directly related to the observed relaxation mechanism researchgate.net.

The analysis of concentration-dependent sound absorption and velocity measurements has allowed for the estimation of thermodynamic constants and the rate of aggregation due to hydrophobic interactions, interpreted through Eyring's theory nih.gov. The study of these relaxation dynamics provides insights into the structural characteristics of dexamethasone sodium phosphate solutions and the interplay between permanent and induced dipoles with changing concentration and temperature researchgate.net.

Table 3: Acoustic and Thermodynamic Parameters of Dexamethasone Sodium Phosphate Self-Association

| Parameter | Description |

|---|---|

| Relaxation Mechanism | Self-association (dimerization) researchgate.netnih.gov |

| Dominant Process | Single Debye-type relaxation nih.gov |

| Driving Force | Hydrophobic interactions nih.gov |

| Aggregation Number | 2 researchgate.net |

Data derived from ultrasonic relaxation spectroscopy studies researchgate.netnih.gov.

Systemic Physiological Responses and Metabolic Interactions

Dexamethasone sodium phosphate elicits a wide range of systemic physiological responses and interacts with various metabolic pathways. As a potent glucocorticoid, it has profound effects on glucose metabolism. Treatment with dexamethasone has been shown to decrease whole-body insulin-mediated glucose disposal nih.gov.

In the context of systemic inflammation, dexamethasone has demonstrated efficacy in preventing the inflammatory response to alveolar hypoxia. It achieves this by acting at multiple key steps in the inflammatory cascade, including effects on alveolar macrophages, mast cells, and the leukocyte-endothelial interface physiology.org. This systemic anti-inflammatory action is a cornerstone of its clinical utility.

Dexamethasone also influences ion transport and fluid balance. For instance, in normal human middle ear epithelial cells, it has been shown to increase fluid absorption by up-regulating the expression and activity of the Na+/H+ exchanger (NHE) 3 researchgate.net.

Furthermore, dexamethasone interacts with phosphate homeostasis. In rat alveolar type II epithelial cells, dexamethasone treatment was found to decrease the expression of sodium-phosphate cotransporter (NaPi-IIb and Pit-1) mRNA, which in turn slightly decreased sodium-dependent phosphate uptake nih.gov. These interactions highlight the broad and complex systemic effects of dexamethasone sodium phosphate on physiological and metabolic processes.

Adrenocortical Axis Suppression and Recovery

Dexamethasone sodium phosphate administration leads to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This is characterized by a significant decrease in the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. researchgate.net The reduction in ACTH, a primary trophic factor for the adrenal gland, subsequently leads to decreased production and secretion of cortisol from the adrenal cortex. researchgate.net

Research in healthy volunteers following a 1-mg overnight dexamethasone suppression test (ODST) demonstrated a sharp drop in both ACTH and cortisol levels within the first 9 hours, confirming HPA axis suppression. nih.govnih.gov The recovery of the HPA axis follows a specific pattern. Studies have shown that while the axis is suppressed, ACTH levels can begin to show signs of recovery as early as 8 hours after maximal suppression. nih.govnih.gov However, a more significant upsurge in ACTH is typically observed after 24 hours. nih.gov Cortisol levels begin to rise following the increase in ACTH. nih.gov

The complete recovery of the HPA axis to baseline values for both ACTH and cortisol can take up to 72 hours following a single 1-mg dose of dexamethasone. nih.govnih.gov The diurnal rhythm of ACTH and cortisol, characterized by a dip in levels, tends to resume between 24 and 36 hours, even before the axis has fully recovered. nih.govnih.gov In animal models with long-term dexamethasone exposure (8 weeks), while plasma ACTH levels rebounded to above control levels within one week of withdrawal, corticosterone (B1669441) (the equivalent of cortisol in rodents) remained suppressed for an additional seven weeks, suggesting that prolonged exposure leads to significant adrenocortical atrophy that delays functional recovery. researchgate.netbiorxiv.org

Table 1: HPA Axis Recovery Timeline after 1-mg Overnight Dexamethasone Suppression Test in Healthy Volunteers nih.gov

| Time Post-Dexamethasone | Event | Mean ACTH (pg/mL) | Mean Cortisol (μg/dL) |

| 9 hours | Maximal Suppression | 12.27 (± 4.25) | 0.63 (± 0.17) |

| 24 hours | ACTH Upsurge | 34.42 (± 18) | - |

| 24-36 hours | Diurnal Rhythm Return | 23.84 | 2.3 |

| 72 hours | Baseline Recovery | 37.48 (± 12.44) | 8.45 (± 3.32) |

Effects on Calcium Metabolism and Excretion

Dexamethasone sodium phosphate exerts significant effects on calcium homeostasis through various mechanisms, primarily by decreasing intestinal calcium absorption and increasing its excretion by the kidneys. researchgate.net

Studies have shown that dexamethasone treatment impairs the intestinal absorption of calcium. nih.gov This is achieved by downregulating the expression of genes that encode for calcium-transporting molecules in the duodenum. researchgate.net Specifically, prolonged treatment has been found to decrease the expression of the transient receptor potential vanilloid 6 (TRPV6) channel, which is crucial for calcium entry across the apical membrane of intestinal cells. researchgate.net Interestingly, the initial response to dexamethasone can be complex; one study in mice noted an increase in duodenal TRPV6 expression 24 hours after administration, followed by a decrease after a 5-day treatment. researchgate.net

In addition to affecting absorption, dexamethasone promotes urinary calcium loss. researchgate.netnih.gov In premature infants, dexamethasone treatment was found to increase the daily excretion of phosphate in the urine and decrease serum phosphate concentrations, which can heighten the risk of osteopenia. researchgate.net Animal studies in infant pigs treated with dexamethasone for 15 days showed a higher urinary ratio of calcium to creatinine (B1669602) compared to a placebo group. nih.gov This steroid-induced reduction in bone mineral mass is also linked to a reduction in vitamin D status, as evidenced by lower plasma levels of 25-hydroxycholecalciferol (calcidiol) and 1,25-dihydroxycholecalciferol (calcitriol). nih.gov

Table 2: Effects of 15-Day Dexamethasone Treatment on Calcium and Bone Metabolism in Infant Pigs nih.gov

| Parameter | Dexamethasone Group | Placebo Group | Significance |

| ⁴⁵Ca Absorption | Lower | Higher | P < 0.01 |

| Plasma Calcidiol & Calcitriol | Lower | Higher | P < 0.05 |

| Urinary Calcium to Creatinine Ratio | Higher | Lower | P < 0.05 |

| Whole Body Bone Mineral Density | Lower | Higher | P < 0.05 |

| Lumbar Bone Mineral Density | Lower | Higher | P < 0.05 |

| Femur Bone Mineral Density | Lower | Higher | P < 0.05 |

Cardiovascular Hemodynamic Regulation and Hypertension Induction

The prolonged use of dexamethasone is associated with significant cardiovascular side effects, including the induction of hypertension. nih.gov The mechanisms underlying dexamethasone-induced hypertension are thought to involve effects on the central nervous system and alterations in vascular homeostasis. nih.gov Unlike some other corticosteroids, dexamethasone has negligible mineralocorticoid activity, meaning its hypertensive effects are not primarily mediated through the pathways that regulate salt and water balance. nih.gov

Research in animal models has demonstrated that dexamethasone treatment can induce hypertension and cause skeletal muscle microvascular rarefaction, which is a reduction in the density of small blood vessels. nih.gov Furthermore, dexamethasone has been shown to impair nitric oxide (NO) signaling, a critical pathway for vasodilation. Specifically, it can decrease vascular endothelial growth factor (VEGF)-stimulated NO production. nih.gov This impairment appears to be related to the activation of protein tyrosine phosphatase 1B (PTP1B). nih.gov

Conversely, acute administration of dexamethasone can have different effects on vascular function. A study on patients with nonfunctioning adrenal adenomas (NFA) who also had hypertension and/or diabetes mellitus investigated the impact of a single overnight 1 mg dose. nih.gov The results showed that this single dose actually increased both flow-mediated vasodilation (FMD) and nitroglycerine-induced vasodilation (NID). nih.gov The improvement in FMD was inversely correlated with the decrease in morning cortisol levels, suggesting that the acute reduction in circulating glucocorticoids may directly improve vasodilation. nih.gov

Table 3: Acute Effects of Overnight 1 mg Dexamethasone on Vascular Function in NFA Patients nih.gov

| Parameter | Before Dexamethasone (Mean ± SD) | After Dexamethasone (Mean ± SD) | Significance |

| Flow-Mediated Vasodilation (FMD) | 2.4% ± 1.9% | 5.3% ± 3.2% | P < 0.01 |

| Nitroglycerine-Induced Vasodilation (NID) | 12.1% ± 4.2% | 14.0% ± 2.8% | P < 0.01 |

| Morning Plasma Cortisol (μg/dL) | 11.4 ± 3.9 | 1.1 ± 0.3 | P < 0.01 |

| Morning Plasma ACTH (pg/mL) | 18.9 ± 10.1 | 2.1 ± 2.0 | P < 0.01 |

Prolactin Secretion and Lactation Modulation

Dexamethasone has a notable inhibitory influence on the regulatory pathways that mediate the release of prolactin. researchgate.net Studies in humans have shown that administration of dexamethasone results in a significant, dose-dependent decrease in prolactin levels compared to baseline. researchgate.net This suppressive effect has been observed with various dosing regimens, from a single overnight 1 mg dose to multi-day, higher-dose schedules. researchgate.net The data suggest that the secretory function of prolactin-producing cells (lactotrophs) in the anterior pituitary gland is sensitive to changes in the activity of the HPA axis. researchgate.net Short-term administration of pharmacological doses of glucocorticoids appears to suppress prolactin secretion through a direct effect on the anterior pituitary. researchgate.net

In the context of lactation, ion transport within the mammary gland is essential and is regulated by both prolactin and glucocorticoids. nih.govnih.gov In vitro studies using mammary epithelial cells (HC-11 cell line) show that dexamethasone potentiates the effect of prolactin. nih.gov Treatment with a combination of prolactin and dexamethasone for 24 hours was found to suppress ATP-induced increases in intracellular calcium. nih.govnih.gov This effect may be due to decreased calcium entry into the cells, as the combination treatment was shown to decrease the expression of transient receptor potential channel 3 (TRPC3) mRNA. nih.govnih.gov This modulation of ion transport is a key aspect of mammary gland development into a secretory state during lactation. nih.gov

Innovations in Drug Delivery Systems and Formulations Research

Targeted Ocular Delivery Strategies

The anatomy and physiology of the eye present significant barriers to drug delivery. Research has been focused on developing strategies to overcome these challenges and effectively deliver dexamethasone (B1670325) sodium phosphate (B84403) to both the anterior and posterior segments of the eye.

Liposomal Encapsulation for Enhanced Corneal Penetration

Dexamethasone sodium phosphate, being a hydrophilic salt, exhibits poor penetration across the lipophilic corneal epithelium. researchgate.net To address this limitation, liposomal encapsulation has been investigated as a promising approach to improve its corneal permeability.

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For dexamethasone sodium phosphate, encapsulation within these carriers can facilitate its transport across the cornea. Research has explored various liposomal formulations, including both gel-state and liquid-state liposomes, to optimize the delivery of this water-soluble steroid. researchgate.net Studies have also investigated the use of chitosan-coated nanoparticles, a similar drug delivery system, for topical ophthalmic administration of dexamethasone sodium phosphate. These nanoparticles have demonstrated the ability to increase the transcorneal flux and permeability of the drug. mdpi.com

The effectiveness of these lipid-based nanocarriers is often evaluated by their particle size, zeta potential, and encapsulation efficiency. For instance, hyaluronic acid-coated chitosan (B1678972) nanoparticles loaded with dexamethasone sodium phosphate have been developed with varying particle sizes and surface charges to enhance their interaction with the ocular surface and promote sustained drug release. mdpi.com

Table 1: Characteristics of Chitosan Nanoparticles for Dexamethasone Sodium Phosphate Delivery

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

|---|---|---|---|---|

| Uncoated Nanoparticles | 310.4 | +32 | 73.56 | 6.94 |

| HA-Coated Nanoparticles | 379.3 | -5 | 71.07 | 5.54 |

Data sourced from a study on topical sustained-release dexamethasone-loaded chitosan nanoparticles. mdpi.com

Hydrogel-Based Systems for Sustained Ophthalmic Release

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for ophthalmic drug delivery. They can be formulated to be biocompatible, mucoadhesive, and capable of providing sustained drug release, thereby reducing the frequency of administration.

In situ gelling systems are a particularly innovative approach. These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological cues such as temperature or pH. Niosomal in-situ gels containing dexamethasone sodium phosphate have been developed using temperature-sensitive polymers like Carbomer 974P and HPMC K4M. ijpsnonline.com These systems are designed to prolong the residence time of the drug on the ocular surface and provide a sustained release profile. ijpsnonline.com Research has shown that these formulations can release the drug over several hours, offering a viable alternative to conventional eye drops. ijpsnonline.com

Another advanced system is a self-healing, thermosensitive hydrogel designed for the sustained release of dexamethasone. nih.gov In one study, dexamethasone was covalently linked to a polymer backbone, and the hydrogel was capable of releasing the drug for over 400 days through ester hydrolysis. nih.gov Such long-acting formulations have the potential to significantly improve the management of chronic ocular inflammatory conditions. nih.gov Furthermore, a supramolecular hydrogel has been developed that can release dexamethasone in a slow manner in response to the acidic microenvironment of an inflamed orbit. nih.gov In vitro experiments with this hydrogel demonstrated a continuous release of 40% of the total dexamethasone within seven days. nih.gov

Advances in Dermal and Transcutaneous Administration

The skin's stratum corneum acts as a formidable barrier to the penetration of many drugs, including the hydrophilic dexamethasone sodium phosphate. Innovative delivery systems are being developed to enhance its dermal and transcutaneous absorption for the treatment of localized inflammatory conditions.

Interpenetrating Polymer Networks (IPNs) for Controlled Dermal Delivery

Interpenetrating polymer networks (IPNs) are composed of two or more polymer networks that are interlaced on a molecular scale. These systems can be engineered to control the swelling behavior and, consequently, the release of an entrapped drug.

A study on novel IPNs composed of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(N,N'-dimethylacrylamide) (PDMAM) has demonstrated their potential for the dermal delivery of dexamethasone sodium phosphate. mdpi.comnih.gov The composition of the IPN was shown to directly influence its swelling ability, with a higher PDMAM content leading to a greater swelling ratio. mdpi.comnih.gov This increased swelling capacity resulted in a higher entrapment efficiency and drug loading capacity for dexamethasone sodium phosphate. mdpi.comnih.gov The release of the drug from these IPNs was found to follow Fickian diffusion, with approximately 70% of the entrapped drug being released over 24 hours. mdpi.comnih.gov

Table 2: Drug Loading and Entrapment Efficiency of Dexamethasone Sodium Phosphate in PHEMA/PDMAM IPNs

| Polymer Network Composition | Entrapment Efficiency (%) | Drug Loading (%) |

|---|---|---|

| PHEMA Single Network | ~7.5 | ~1.2 |

| PHEMA/PDMAM IPN (High PDMAM content) | ~30 | ~4.5 |

Data from a study on interpenetrating polymer networks for dermal delivery of dexamethasone phosphate. mdpi.comnih.gov

Another research effort developed multicomponent polymer networks, including a copolymer network (CPN) and an IPN, for the dermal application of dexamethasone sodium phosphate. nih.gov These networks exhibited a high degree of swelling in aqueous media and were able to release up to 100% of the loaded drug within 3 hours. nih.gov

Microneedle-Assisted and Iontophoretic Enhancement Techniques

Microneedles are minimally invasive devices that create microscopic channels in the skin, bypassing the stratum corneum and facilitating drug delivery into the underlying tissue. Dissolving microneedle arrays have been fabricated to deliver a combination of dexamethasone and its prodrug, dexamethasone sodium phosphate. These trilayer microneedles were designed to provide both a fast onset of action and sustained treatment. Ex-vivo studies have shown that these microneedle arrays can achieve a delivery efficiency of over 40% for intradermal delivery and over 50% for transdermal delivery.

Iontophoresis is a technique that uses a small electric current to enhance the penetration of charged drug molecules across the skin. The combination of microneedles and iontophoresis has been shown to have a synergistic effect on the transcutaneous delivery of dexamethasone sodium phosphate. nih.govresearchgate.net One study demonstrated that the permeation of the drug from a microneedle array combined with iontophoresis was significantly higher (95.06 ± 2.5% within 60 minutes) compared to the microneedle array alone (84.07 ± 3.5% within 240 minutes). nih.gov This combination approach not only accelerates drug delivery but also has the potential to improve therapeutic outcomes for inflammatory disorders. nih.govresearchgate.net

Optimized Gastrointestinal and Mucosal Delivery Approaches

Oral and mucosal delivery of dexamethasone sodium phosphate presents opportunities for both local and systemic effects, provided that the formulation can protect the drug from the harsh environment of the gastrointestinal tract and facilitate its absorption across mucosal membranes.

Research into mucosal delivery has explored the use of bioadhesive polymers to prolong the contact time of the formulation at the site of application. Chitosan, a biocompatible and bioadhesive polymer, has been used to prepare solid dispersions and hydrogels for the buccal delivery of dexamethasone sodium phosphate. researchgate.net These formulations have demonstrated a slow and prolonged in vitro release of the drug. researchgate.net In vivo studies have confirmed that these buccal systems can provide a prolonged release of dexamethasone sodium phosphate compared to a simple glycerin solution of the drug. researchgate.net

For targeted delivery to the colon, a novel oral drug delivery system has been developed consisting of an alginate gel encapsulating ionically bridged dexamethasone sodium phosphate-zinc-poly(lactic-co-glycolic acid) (PLGA) nanocomplexes. nih.gov This system is designed to protect the drug in the upper gastrointestinal tract and release it in the colon for the local treatment of conditions like ulcerative colitis. nih.gov The formulation demonstrated dampened release in the upper gastrointestinal tract and released the nanocomplexes in simulated intestinal fluid. nih.gov

Evaluation of Oral Administration Routes for Parenteral Preparations

While dexamethasone sodium phosphate is primarily formulated for parenteral use, its oral administration has been explored as a practical alternative, particularly in pediatric populations where oral dosage forms may be preferred. nih.govmaine.gov Research has focused on the bioavailability and pharmacokinetics of the injectable formulation when given orally.

A significant challenge with some commercially available oral dexamethasone liquids is the high alcohol content or impractical concentrations, which can lead to adverse effects and poor adherence in children. maine.govmedscape.com Using the parenteral solution for oral administration circumvents the need to crush tablets, which can lead to instability and contamination. maine.govmedscape.com

One open-label, crossover study involving 11 healthy adults evaluated the relative bioavailability of dexamethasone sodium phosphate for injection (DSPI) administered orally compared to a dexamethasone oral concentrate (DOC). nih.govnih.gov The study found that while the injectable formulation administered orally is effective, it is not bioequivalent to the oral concentrate. nih.govresearchgate.net The relative bioavailability of DSPI given orally was determined to be 87.4% based on the area under the curve from time zero to the last measurable concentration (AUC(0-t)) and 91.1% based on the area under the curve from time zero to infinity (AUC(0-∞)). nih.govresearchgate.net The calculated absolute bioavailability was 75.9%. nih.govresearchgate.net

Pharmacokinetic Comparison of Orally Administered Dexamethasone Formulations

| Parameter | Dexamethasone Oral Concentrate (DOC) | Dexamethasone Sodium Phosphate for Injection (DSPI) - Oral | 90% Confidence Interval |

|---|---|---|---|

| Mean AUC(0-t) (ng/dL/hr) | 5497.23 ± 1649 | 4807.82 ± 1971 | 78.8%–96.9% |

| Mean AUC(0-∞) (ng/dL/hr) | 6136.43 ± 2577 | 5591.48 ± 3075 | 79.0%–105.2% |

| Mean Cmax (ng/dL) | 942.94 ± 151 | 790.92 ± 229 | 76.8%–91.7% |

| Dexamethasone Half-life (hours) | 2.57 ± 1.03 | 2.85 ± 1.02 | 96.2%–127.0% |

Data sourced from an open-label, crossover study in healthy adults. nih.govnih.gov

pH-Sensitive and Mucoadhesive Hydrogels for Colonic Targeting

Targeted drug delivery to the colon is a valuable strategy for treating local inflammatory conditions such as ulcerative colitis and Crohn's disease. nih.gov Researchers have been developing pH-sensitive and mucoadhesive hydrogels to ensure that dexamethasone sodium phosphate is released specifically in the colonic environment. nih.gov

One area of research has focused on the formulation of semi-interpenetrating polymer network (semi-IPN) hydrogels. nih.gov These hydrogels are designed to exhibit pH-dependent swelling, meaning they swell more in the basic pH of the colon compared to the acidic environment of the stomach. nih.govnih.gov This characteristic protects the drug from premature release and degradation. nih.govfrontiersin.org

In one study, semi-IPN hydrogels were synthesized using hydroxypropyl-β-cyclodextrin-g-poly(acrylic acid) and gelatin. nih.gov The inclusion of acrylic acid imparts pH sensitivity, while gelatin provides mucoadhesive properties, allowing the hydrogel to adhere to the colonic mucosa and prolong drug release. nih.gov The swelling ratio of these hydrogels was found to decrease in acidic pH and increase in basic pH. nih.gov For instance, acrylic acid-based hydrogels demonstrated higher swelling at a pH of 7.4 compared to a pH of 1.2. nih.gov

Swelling Behavior of Acrylic Acid-Based Hydrogels at Different pH Levels

| pH | Swelling Characteristics | Rationale |

|---|---|---|

| 1.2 (Acidic) | Low Swelling | Protonation of functional groups restricts water uptake. |

| 7.4 (Basic) | High Swelling | Deprotonation of acrylic acid allows for greater water absorption and drug release. |

This pH-dependent swelling is crucial for targeted colonic delivery. nih.govnih.gov

Chitosan-Based Systems for Buccal Application

Buccal delivery, which involves administering a drug through the mucosal membranes lining the inside of the cheek, is another innovative route being explored for dexamethasone sodium phosphate. nih.govresearchgate.net This method offers the potential for prolonged local drug delivery for treating mouth diseases. nih.gov

Chitosan, a biocompatible and bioadhesive polymer, has been a key material in the development of these systems. nih.govnih.gov Researchers have formulated both solid dispersions and hydrogels containing dexamethasone sodium phosphate and chitosan. nih.gov These formulations are designed to adhere to the buccal mucosa and provide a slow and prolonged release of the drug. nih.gov

In vitro studies have shown that the swelling properties of the chitosan polymer are a primary factor influencing the drug release profile at the pH of the mouth. nih.gov A study comparing different drug-to-polymer weight ratios found that a 2:1 chitosan-dexamethasone sodium phosphate solid dispersion showed particular promise for further investigation based on in vitro swelling and in vivo tests. nih.gov The release of the drug from these chitosan-based systems is significantly more prolonged compared to a simple glycerine solution of the drug. nih.gov

Advanced Carrier Technologies and Prodrug Design

Beyond novel formulations, advanced carrier technologies and prodrug strategies are being developed to optimize the delivery of dexamethasone sodium phosphate, enhance its therapeutic index, and minimize systemic side effects.

Erythrocyte-Mediated Drug Delivery Systems (EryDex)

A novel approach to drug delivery involves using a patient's own red blood cells (erythrocytes) as carriers. The EryDex system is an innovative technology that encapsulates dexamethasone sodium phosphate within autologous erythrocytes. europa.euquincetx.com This system is designed to provide a slow and sustained release of the active drug, dexamethasone, thereby reducing the side effects associated with long-term corticosteroid use. quincetx.combiospace.com

The process involves the ex vivo encapsulation of dexamethasone sodium phosphate into the patient's red blood cells. europa.eu Once these modified erythrocytes are re-injected, intra-erythrocyte phosphatases dephosphorylate the prodrug to release the biologically active dexamethasone into the bloodstream over an extended period. europa.eunih.gov

The EryDex system, which utilizes the proprietary Autologous Intracellular Drug Encapsulation (AIDE) technology, has been investigated as a treatment for Ataxia-Telangiectasia (A-T), a rare neurodegenerative disease. quincetx.compatsnap.com Clinical trials have been conducted to assess the efficacy and safety of this delivery system in A-T patients. quincetx.comnih.gov One Phase 3 trial, the ATTeST study, showed that patients receiving a high dose of EryDex had reduced neurological symptoms. quincetx.comnih.gov

Results of the Phase 3 ATTeST Clinical Trial for EryDex

| Patient Group | Change in mICARS* Score | Statistical Significance (p-value) |

|---|---|---|

| Treated Group (High-Dose EryDex) | -1.40 (compared to placebo) | 0.077 |

| Per-Protocol Population (High-Dose EryDex) | -2.2 (compared to placebo) | 0.019 |

\mICARS: modified International Cooperative Ataxia Rating Scale. A negative change indicates improvement in neurological symptoms.* quincetx.comnih.gov

Polymeric Conjugates and Nanocarrier Development

The covalent conjugation of dexamethasone to polymeric carriers is a promising strategy to improve its solubility, bioavailability, and targeting to specific sites of inflammation. nih.govnih.gov This approach often involves creating a prodrug that releases the active dexamethasone under specific physiological conditions, such as a change in pH. nih.gov

One area of research has focused on conjugates of dexamethasone with N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers. nih.gov These water-soluble polymers are biocompatible and non-immunogenic, and they can prolong the circulation time of the attached drug. nih.gov In these systems, dexamethasone is attached via a spacer that is designed to be cleaved in the acidic environment of inflamed tissues or within cells, leading to a pH-sensitive drug release. nih.gov For example, a dexamethasone-HPMA conjugate was designed to release 80% of its drug payload within 6 hours at a pH of 5.0, which mimics the intracellular environment of inflammation-related cells. nih.gov

Another approach involves the use of self-assembling amphiphilic polypeptides to form nanoparticles that carry conjugated dexamethasone. nih.gov These nanoparticle-based systems have been investigated for potential intravitreal delivery in the treatment of eye diseases. nih.gov The amount of dexamethasone that can be conjugated to these carriers can be varied, with studies reporting drug loading ranging from 6 to 220 µg per mg of polymer. nih.gov The development of various nanocarriers, including lipid-based nanoparticles, micelles, and hydrogels, is a rapidly advancing field aimed at enhancing the precision and reducing the side effects of dexamethasone therapy. researchgate.netbohrium.comcolab.ws

Mechanisms of Therapeutic Efficacy and Drug Resistance

Research on Efficacy in Diverse Pathological Conditions

The broad applicability of dexamethasone (B1670325) sodium phosphate (B84403) stems from its ability to modulate fundamental inflammatory and immune pathways. Extensive research has elucidated its mechanisms of action in various diseases, highlighting its role in regulating cellular responses and cytokine production.

Neuroinflammatory Pathway Modulation (e.g., Microglial Cell Response)

In the central nervous system, neuroinflammation is a key contributor to the progression of neurodegenerative disorders. Dexamethasone sodium phosphate has been shown to attenuate this process by modulating the activity of microglial cells, the primary immune cells of the brain. nih.gov

Studies on lipopolysaccharide (LPS)-activated microglial cells have demonstrated that dexamethasone sodium phosphate significantly inhibits the secretion of pro-inflammatory factors. nih.gov This includes a reduction in regulated on activation, normal T cell expressed and secreted (RANTES), transforming growth factor-beta 1 (TGF-β1), and nitric oxide (NO). nih.gov Conversely, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10) and macrophage inflammatory protein-1α (MIP-1α). nih.gov This shift in cytokine and chemokine profile helps to dampen the inflammatory environment in the brain.

The molecular mechanism underlying this modulation involves the inhibition of key signaling pathways. Dexamethasone sodium phosphate has been found to suppress the degradation of IRAK-1 and IRAK-4, proteins crucial for toll-like receptor signaling. nih.gov This, in turn, blocks the activation of TRAF6, p-TAK1, and p-JNK, ultimately leading to a reduction in the inflammatory response of microglial cells. nih.govproquest.com By interfering with these signaling cascades, dexamethasone sodium phosphate effectively curtails the neuroinflammatory processes that can lead to neuronal damage. nih.gov

Table 1: Effect of Dexamethasone Sodium Phosphate on Microglial Cell Secretions

| Secreted Factor | Effect of Dexamethasone Sodium Phosphate | Implication in Neuroinflammation |

|---|---|---|

| RANTES | Decreased Secretion | Reduction of immune cell recruitment |

| TGF-β1 | Decreased Secretion | Attenuation of pro-inflammatory signaling |

| Nitric Oxide (NO) | Decreased Production | Mitigation of oxidative stress and neuronal damage |

| IL-10 | Increased Production | Promotion of an anti-inflammatory environment |

Applications in Acute and Chronic Inflammatory States (e.g., COVID-19, Bronchiolitis)

The potent anti-inflammatory properties of dexamethasone sodium phosphate have been pivotal in managing acute and chronic inflammatory conditions. Its role came to global prominence during the COVID-19 pandemic. The RECOVERY trial demonstrated that dexamethasone significantly reduced mortality in hospitalized patients with severe COVID-19 requiring oxygen or mechanical ventilation. drugbank.com The therapeutic benefit is attributed to its ability to counteract the "cytokine storm," an overactive inflammatory response characterized by the excessive release of pro-inflammatory cytokines, which leads to acute respiratory distress syndrome (ARDS) and multi-organ failure. benthamscience.com Studies have shown that dexamethasone treatment in severe COVID-19 is associated with a significant reduction in inflammatory markers such as C-reactive protein (CRP). nih.gov

In the context of pediatric respiratory illnesses, the efficacy of dexamethasone sodium phosphate in acute bronchiolitis has been investigated. Some studies have indicated a clinical benefit, with a single injection of dexamethasone leading to a reduction in the duration of respiratory distress and length of hospital stay for previously healthy young children hospitalized with the condition. nih.gov However, the routine use of corticosteroids in bronchiolitis remains a subject of debate, with other studies showing no significant benefit. nih.govresearchgate.net

Table 2: Selected Clinical Trial Findings for Dexamethasone in Inflammatory States

| Condition | Study/Trial | Key Finding |

|---|---|---|

| COVID-19 | RECOVERY Trial | Reduced 28-day mortality in patients on mechanical ventilation or oxygen. |

| COVID-19 | Retrospective Clinical Study | Associated with lower mortality rates and shortened hospital stays compared to methylprednisolone. benthamscience.com |

| Acute Bronchiolitis | Randomized, double-blind, placebo-controlled trial | Single injection significantly decreased time to resolution of respiratory distress and length of hospital stay. nih.gov |

| RSV Bronchiolitis | Double-blind, placebo-controlled study | Inhaled dexamethasone did not show statistically significant differences in clinical score or oxygen saturation but suggested a potential reduction in hospital stay length. nih.gov |

Investigative Use in Autoimmune and Allergic Disorders

Dexamethasone sodium phosphate is a cornerstone in the management of various autoimmune and allergic disorders due to its profound immunosuppressive and anti-inflammatory effects. researchgate.netjddtonline.info In systemic lupus erythematosus (SLE), an autoimmune disease characterized by widespread inflammation, dexamethasone is used to control disease flares and prevent organ damage. drugbank.com Research into novel delivery systems, such as macromolecular prodrugs of dexamethasone, has shown promise in animal models of lupus nephritis. These prodrugs appear to selectively target the inflamed kidneys, leading to amelioration of nephritis without the systemic side effects typically associated with glucocorticoid therapy. nih.gov Furthermore, dexamethasone-primed mesenchymal stem cell-derived conditioned media is being investigated as a potential cell-free therapeutic approach to modulate the immune response in SLE. nih.gov

In the context of severe allergic reactions, such as anaphylaxis, dexamethasone sodium phosphate is administered as an adjunctive therapy to reduce inflammation and prevent a biphasic or protracted reaction. frontiersin.orgfrontiersin.org Its ability to suppress the release of inflammatory mediators from various immune cells is critical in controlling the systemic effects of a severe allergic response. nih.gov

Understanding and Overcoming Drug Resistance

Despite the therapeutic efficacy of glucocorticoids like dexamethasone sodium phosphate, the development of drug resistance remains a significant hurdle, particularly in the treatment of hematologic malignancies.

Glucocorticoid Resistance in Hematologic Malignancies (e.g., Acute Lymphoblastic Leukemia)

In acute lymphoblastic leukemia (ALL), glucocorticoids are a critical component of chemotherapy regimens, inducing apoptosis in malignant lymphoid cells. nih.gov However, intrinsic or acquired resistance to glucocorticoids is a major cause of treatment failure and relapse. nih.gov Understanding the molecular and cellular underpinnings of this resistance is crucial for developing strategies to overcome it.

Glucocorticoid resistance in ALL is a multifactorial phenomenon that can arise from alterations at various levels of the glucocorticoid signaling pathway. nih.gov

Glucocorticoid Receptor (GR) Alterations: While less common in primary patient samples, defects in the glucocorticoid receptor itself can contribute to resistance. ashpublications.orgaacrjournals.org This can include decreased GR expression, mutations that impair ligand binding or nuclear translocation, and alterations in GR post-translational modifications such as phosphorylation, which can affect its stability and transcriptional activity. nih.gov

Aberrant Signaling Pathways: Several signaling pathways can modulate the cellular response to glucocorticoids. Activation of pathways such as JAK/STAT, PI3K/AKT/mTOR, and RAS/MEK/ERK can promote cell survival and antagonize the pro-apoptotic effects of dexamethasone. nih.govnih.govresearchgate.net For instance, the PI3K/AKT pathway can negatively regulate the pro-apoptotic function of GSK3β, leading to increased levels of the anti-apoptotic protein MCL1. nih.gov In some cases, glucocorticoids themselves can paradoxically activate pro-survival pathways, such as the IL-7R/JAK/STAT5 pathway in T-ALL, leading to their own resistance. jci.org The Aurora kinase/β-catenin axis has also been identified as a novel mechanism contributing to dexamethasone resistance. springernature.com

Dysregulation of Apoptotic Machinery: A key mechanism of glucocorticoid-induced cell death is the upregulation of the pro-apoptotic BH3-only protein Bim. ashpublications.org Resistance is often associated with a failure to induce Bim expression following dexamethasone treatment. aacrjournals.org This can be due to epigenetic modifications or the upregulation of anti-apoptotic proteins from the BCL-2 family, such as BCL-2, BCL-XL, and MCL1, which sequester Bim and prevent it from initiating apoptosis. nih.govresearchgate.net

Tumor Microenvironment: The bone marrow microenvironment can provide survival signals to leukemic cells, protecting them from glucocorticoid-induced apoptosis. nih.gov This can involve direct cell-to-cell contact or the secretion of cytokines and growth factors that activate pro-survival signaling pathways within the cancer cells.

Table 3: Key Molecular and Cellular Mechanisms of Dexamethasone Resistance in ALL

| Mechanism | Description | Key Molecules/Pathways Involved |

|---|---|---|

| GR Alterations | Reduced expression or functional impairment of the glucocorticoid receptor. | GR (NR3C1) |

| Aberrant Signaling | Activation of pro-survival pathways that counteract glucocorticoid-induced apoptosis. | JAK/STAT, PI3K/AKT/mTOR, RAS/MEK/ERK, IL-7R, Aurora kinase/β-catenin |

| Apoptotic Dysregulation | Failure to induce pro-apoptotic proteins or overexpression of anti-apoptotic proteins. | Bim, BCL-2, BCL-XL, MCL1 |

| Microenvironment | Protective signals from the surrounding tissue that promote leukemia cell survival. | Cytokines, Growth Factors |

Strategies for Overcoming Resistance Phenotypes

The development of resistance to dexamethasone, particularly in the context of malignancies like acute lymphoblastic leukemia (ALL) and multiple myeloma (MM), has spurred research into strategies to restore or enhance its therapeutic efficacy. These strategies often involve combination therapies that target the molecular pathways implicated in resistance.

One prominent approach involves modulating the activity of key signaling pathways that are dysregulated in resistant cells. For instance, the PI3K/Akt/mTOR pathway is often upregulated in glucocorticoid-resistant leukemias. ashpublications.org Clinical and preclinical studies have explored the use of mTOR inhibitors, which can re-sensitize resistant cells to dexamethasone-induced apoptosis. ashpublications.org

Another strategy focuses on targeting pro-survival proteins that are overexpressed in resistant cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in preventing apoptosis. tandfonline.com Overexpression of Bcl-2 has been associated with dexamethasone resistance in multiple myeloma. tandfonline.com The use of Bcl-2 inhibitors, such as venetoclax, has shown promise in overcoming this resistance. nih.gov

Furthermore, agents that can modulate the expression or function of the glucocorticoid receptor (GR) are being investigated. For example, the small molecule J9 has been shown to reverse dexamethasone resistance in T-cell acute lymphoblastic leukemia (T-ALL) by upregulating the expression of the glucocorticoid receptor. acs.org

The table below summarizes some of the key strategies being explored to overcome dexamethasone resistance.

| Strategy | Target Pathway/Molecule | Rationale |

| mTOR Inhibition | PI3K/Akt/mTOR pathway | Downregulates a key survival pathway often activated in resistant cells. ashpublications.org |

| Bcl-2 Inhibition | Bcl-2 family proteins | Blocks the anti-apoptotic function of overexpressed pro-survival proteins. tandfonline.com |

| GR Upregulation | Glucocorticoid Receptor (GR) | Increases the levels of the primary target of dexamethasone, enhancing its cytotoxic effects. acs.org |

| HDAC Inhibition | Histone Deacetylases (HDACs) | May restore the expression of pro-apoptotic genes silenced in resistant cells. |

| Combination Chemotherapy | Various cytotoxic agents | Synergistic effects to induce cell death through multiple mechanisms. |

This table is for informational purposes and is not exhaustive.

Research is ongoing to identify novel therapeutic targets and combination strategies to effectively combat dexamethasone resistance. The identification of specific resistance mechanisms in individual patients may allow for more personalized and effective treatment approaches in the future.

Analytical Chemistry and Quality Assurance Research

Spectrophotometric Quantification Methods Development

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a straightforward, rapid, and cost-effective approach for the quantification of dexamethasone (B1670325) sodium phosphate (B84403). These methods are based on the principle that the molecule absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.

UV-Visible spectrophotometry is a widely applied technique for the routine analysis of dexamethasone sodium phosphate in both its pure, bulk form and in various pharmaceutical dosage forms, such as injections. nih.govnih.gov A common method involves dissolving the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). For dexamethasone sodium phosphate, the λmax is consistently identified at approximately 242 nm. researchgate.net

The method's validity is established through several key performance parameters. Linearity is observed over a specific concentration range, typically between 2 and 50 μg/ml, with a high correlation coefficient (r²) of 0.999 demonstrating a strong linear relationship between concentration and absorbance. nih.govnih.gov The accuracy of the method is confirmed through recovery studies, with percentage recoveries generally falling within the 98.58% to 102.52% range. nih.govnih.gov Furthermore, the method's sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which have been reported as 0.83 μg/ml and 2.5 μg/ml, respectively. nih.govnih.gov

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 242.5 nm |

| Linearity Range | 2 - 50 μg/ml |

| Correlation Coefficient (r²) | 0.9999 |

| Limit of Detection (LOD) | 0.83 μg/ml |

| Limit of Quantitation (LOQ) | 2.5 μg/ml |

| Percentage Recovery | 98.58% - 102.52% |

The selection of an appropriate solvent and the control of pH are critical for achieving accurate and reproducible results in spectrophotometric analysis. Dexamethasone sodium phosphate is soluble in phosphate buffer, which is often used as the solvent for analysis. nih.govnih.gov The pH of the solution can influence the absorbance of the compound. Studies have shown that a pH of 6 provides the highest absorbance at the λmax of 242.5 nm, making it the optimal pH for quantification. nih.govnih.gov The ionization of the sodium salt is pH-dependent, and shifts in pH can lead to changes in the maximum absorption wavelength; for instance, at a pH of 3.0, the λmax has been observed to shift to 269 nm. researchgate.net Therefore, careful control of the pH is essential for method consistency.

Advanced Chromatographic and Mass Spectrometric Techniques

For more complex samples, such as biological fluids, or when higher sensitivity and selectivity are required, advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

HPLC is a cornerstone for the analysis of dexamethasone sodium phosphate, offering robust and reliable quantification. edu.krd A typical HPLC system for this analysis utilizes a UV detector. edu.krd Isocratic methods, where the mobile phase composition remains constant throughout the analysis, are common. edu.krd The run time for such methods is often less than 15 minutes, allowing for efficient sample throughput. edu.krd

| Parameter | Method 1 (Veterinary Suspension) tpcj.org | Method 2 (Chitosan Microspheres) researchgate.net | Method 3 (Eye Drops) pjps.pk |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (250mm X 4.6 mm, 5µm) | C18 PrincetonSPHER-100 C18-QB 100A (250 × 4.6 mm, 5 µm) | C18 column (250 mm x 4.6 mm i.d, 5µ particle size) |

| Mobile Phase | Acetonitrile (B52724): Phosphate buffer 0.1% (50:50), pH 3.0 | Acetonitrile and 0.1% sodium dihydrogen phosphate monohydrate (50:50) | Mixed phosphate buffer (pH 6.8) and acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 ml/min | 1.0 mL/min | 1 ml/min |

| Detection Wavelength | 254 nm | 254 nm | 224 nm |

| Retention Time | 2.25 min | 2.899 minutes | 6.47 min |

| Linearity Range | 10.528 µg/ml - 23.1616 µg/ml | 15-60 µg/mL | 1-6 µg/ml |

Analyzing dexamethasone sodium phosphate in complex biological matrices like vitreous humor presents unique challenges due to the presence of interfering substances such as proteins. ekjo.org Reverse Phase HPLC (RP-HPLC) is the method of choice for such applications. ekjo.org A crucial step in this analysis is sample clean-up to remove proteins that could co-elute with the drug. A common technique involves using a solid-phase extraction cartridge, such as a Waters Sep-Pak C18 cartridge. ekjo.org In this procedure, proteins are separated and eluted with water, while dexamethasone sodium phosphate is eluted with methanol. ekjo.org

Following the clean-up, the sample is analyzed by RP-HPLC with UV detection at 254 nm. ekjo.org This method has demonstrated linearity for concentrations ranging from 0.1 mg to 1.0 mg per 1.0 ml of vitreous. ekjo.org While the recovery of the drug through the sample clean-up process can be around 68.9 ± 3.0%, the method is highly reproducible, making it a reliable technique for determining vitreous levels of the compound. ekjo.org

To ensure the development of robust and reliable analytical methods, the principles of Analytical Quality by Design (AQbD) are increasingly being applied. waters.com AQbD is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the product and process and controlling the process. An Ultra High-Performance Liquid Chromatography method for dexamethasone phosphate and its related compounds was developed using the AQbD approach. waters.com

The process starts with defining the Method Target Profile, which outlines the performance goals of the method. For this particular method, key goals included achieving a USP resolution of ≥1.5 for the critical pair of compounds and ensuring the method is compatible with mass spectrometry. waters.com The final developed method utilized a MaxPeak Premier BEH C18 Column with a mobile phase consisting of 0.1% formic acid in acetonitrile (organic) and 10 mM ammonium (B1175870) formate (B1220265) in water (aqueous). waters.com This AQbD approach resulted in a method with excellent peak separation, high recoveries, and good reproducibility, with USP tailing factors of ≤1.1 for all peaks. waters.com

Compound Index

| Compound Name |

|---|

| Dexamethasone sodium phosphate |

| Dexamethasone |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium formate |

| Sodium dihydrogen phosphate monohydrate |

| Prednisolone acetate |

| Chloramphenicol |